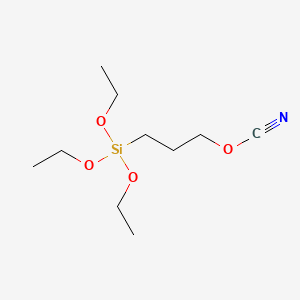
N-Benzyl-6-chloropyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-6-chloropyrazine-2-carboxamide: is a chemical compound that belongs to the class of pyrazine derivatives. It is characterized by the presence of a benzyl group attached to the nitrogen atom and a chlorine atom at the 6th position of the pyrazine ring. This compound has garnered interest due to its potential biological activities, including antibacterial and antimycobacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-6-chloropyrazine-2-carboxamide typically involves the following steps :
-
Formation of Pyrazine-2-carboxylic Acid Chloride:
- Pyrazine-2-carboxylic acid is treated with thionyl chloride (SOCl2) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in toluene under reflux conditions to form pyrazine-2-carbonyl chloride.
-
Aminolysis Reaction:
- The pyrazine-2-carbonyl chloride is then reacted with benzylamine in the presence of triethylamine (TEA) in acetone at room temperature overnight to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-6-chloropyrazine-2-carboxamide undergoes various chemical reactions, including :
-
Substitution Reactions:
- The chlorine atom at the 6th position can be substituted with different nucleophiles, such as amines, to form various derivatives.
-
Oxidation and Reduction Reactions:
- The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines and are carried out in solvents such as ethanol or acetone with bases like triethylamine.
Oxidation and Reduction Reactions: May involve oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Major Products:
Scientific Research Applications
-
Chemistry:
- Used as an intermediate in the synthesis of other pyrazine derivatives.
-
Biology:
- Exhibits antibacterial activity against strains like Staphylococcus aureus and Staphylococcus epidermidis.
- Shows antimycobacterial activity against Mycobacterium tuberculosis.
-
Medicine:
- Potential candidate for developing new antibacterial and antimycobacterial drugs.
-
Industry:
- May be used in the development of new materials with specific properties due to its unique chemical structure.
Mechanism of Action
Comparison with Similar Compounds
- N-Benzyl-5-chloropyrazine-2-carboxamide
- N-Benzyl-3-chloropyrazine-2-carboxamide
- 5-tert-Butyl-6-chloro-N-benzylpyrazine-2-carboxamide
Comparison:
- While all these compounds share a similar core structure, the position of the chlorine atom and the presence of additional substituents can significantly influence their biological activities.
- N-Benzyl-6-chloropyrazine-2-carboxamide has shown higher antibacterial and antimycobacterial activities compared to its 3-chloro and 5-chloro positional isomers .
Properties
Molecular Formula |
C12H10ClN3O |
|---|---|
Molecular Weight |
247.68 g/mol |
IUPAC Name |
N-benzyl-6-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C12H10ClN3O/c13-11-8-14-7-10(16-11)12(17)15-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,15,17) |
InChI Key |
DPRUFQVASJYOFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


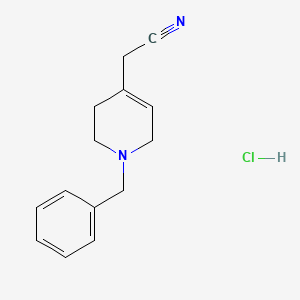


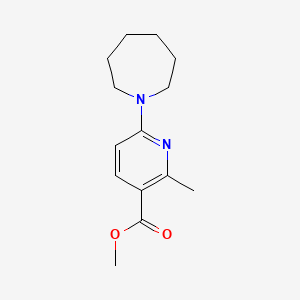
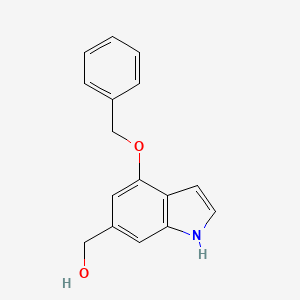
![N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide](/img/structure/B11861555.png)

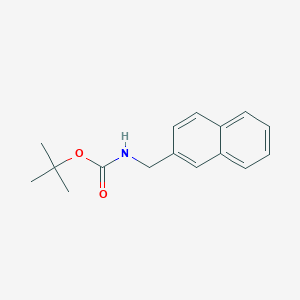
![7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine](/img/structure/B11861583.png)
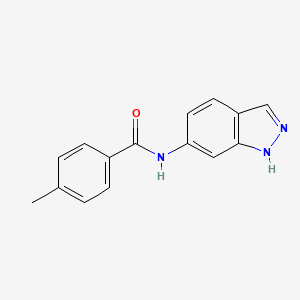

![(R)-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine](/img/structure/B11861586.png)

